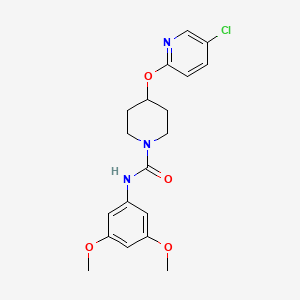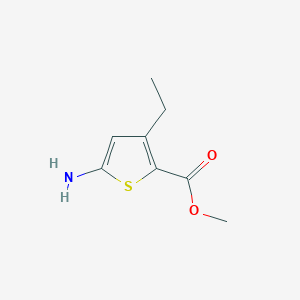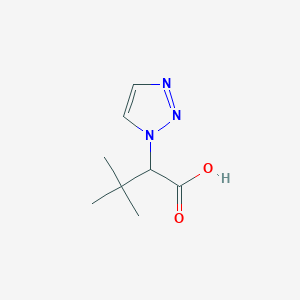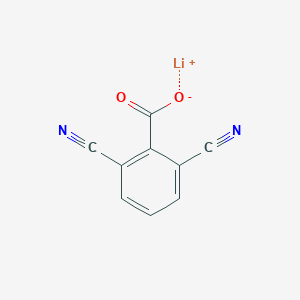
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Compounds
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide has been explored in the field of organic chemistry for the synthesis of novel compounds. For instance, it has been used in the synthesis of various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds demonstrate potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
The molecule has been a subject of study in molecular interaction research, particularly in its analog forms. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, an analog of the compound, has been analyzed for its interaction with the CB1 cannabinoid receptor. Such studies aid in understanding the molecular structure and activity relationship of these compounds (Shim et al., 2002).
Novel Synthesis Methods
Researchers have explored novel synthesis methods using derivatives of this compound. For instance, the synthesis of novel 5,7-diarylsulfonamides and pyridines, which are derivatives of this molecule, have been investigated. These studies contribute to the advancement in synthetic methodologies in organic chemistry (Vijayakumar et al., 2014).
Biological Evaluation
The derivatives of this compound have been synthesized and evaluated for their potential biological activities, such as antidepressant and nootropic effects. This is significant in the pharmaceutical field, where new compounds are continuously being explored for their therapeutic potential (Thomas et al., 2016).
Allosteric Modulation Studies
The compound and its derivatives have been studied for their role as allosteric modulators, particularly in relation to cannabinoid receptors. This research is crucial in understanding the complex dynamics of receptor modulation and potential therapeutic applications (Khurana et al., 2014).
Antimicrobial and Antitumor Applications
Further research includes the synthesis and evaluation of derivatives for antimicrobial and antitumor activities. This aspect of the research highlights the compound's potential in developing new treatments for various diseases (Abdel-rahman et al., 2002).
Eigenschaften
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-16-9-14(10-17(11-16)26-2)22-19(24)23-7-5-15(6-8-23)27-18-4-3-13(20)12-21-18/h3-4,9-12,15H,5-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZDCQRDIXBVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)
![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)
![2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2583961.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)




